![molecular formula C20H21N3O B11034746 (1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034746.png)
(1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a hydrazinylidene group and a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with a pre-formed pyrroloquinoline intermediate under controlled conditions. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinoline derivatives, while reduction can produce hydrazine-substituted pyrroloquinolines .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound can be approached through several methods involving typical organic reactions associated with hydrazines and pyrroles. The synthetic pathways often focus on optimizing yield and purity. For example, the interaction of hydrazine derivatives with carbonyl compounds in the presence of catalysts can lead to the formation of this compound. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Antimicrobial Properties
Research indicates that compounds related to (1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various microorganisms, including bacteria and fungi. The presence of specific functional groups in the structure enhances their activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines such as HCT-116 and MCF-7. The antiproliferative activity is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Some derivatives have shown promising results with IC50 values in the low micromolar range .
Mechanism of Action
The mechanism of action of (1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Al3Zr Intermetallic Compound: Known for its thermal stability and mechanical properties.
Carbonylnitrile Derivatives: Involved in reductive amination reactions.
Uniqueness
(1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific structural features and the presence of a hydrazinylidene group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields.
Biological Activity
The compound (1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a derivative of the pyrroloquinoline family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies.
1. Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 5,6-dihydro-pyrrolo[3,2,1-ij]quinoline derivatives with hydrazine or hydrazone precursors. The resulting hybrid molecules often exhibit enhanced biological properties due to their structural complexity. For instance, the incorporation of thiazole moieties has been shown to improve anticoagulant activity against blood coagulation factors such as Xa and XIa .
2.1 Anticoagulant Activity
Recent studies have demonstrated that derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibit significant anticoagulant properties. In vitro assays revealed that several synthesized compounds effectively inhibit coagulation factors:
Compound | IC50 (μM) | Target |
---|---|---|
Compound A | 3.68 | Factor Xa |
Compound B | 2.00 | Factor XIa |
These compounds were designed to selectively inhibit specific coagulation pathways while minimizing effects on thrombin activity, which is crucial for maintaining hemostasis .
2.2 Cytotoxicity Studies
In addition to anticoagulant properties, certain derivatives have been evaluated for cytotoxic effects against various cancer cell lines. The cytotoxicity was assessed using the crystal violet staining method across concentrations from 0 to 50 μM:
Compound | Cell Line | IC50 (μM) |
---|---|---|
4a | MCF-7 (Breast Cancer) | >50 |
4b | B16 (Melanoma) | 25 |
4c | HeLa (Cervical Cancer) | 30 |
The results indicated variable efficacy against different cancer types, suggesting potential for further development in cancer therapeutics .
2.3 Antimalarial Activity
The antimalarial potential of these compounds was also investigated against Plasmodium falciparum. However, preliminary results indicated that most derivatives showed limited activity with IC50 values exceeding 10 μM, suggesting a need for structural optimization to enhance efficacy against malaria .
3. Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrroloquinoline derivatives:
- Study on Hybrid Molecules : Research demonstrated that the introduction of thiazole rings significantly enhanced the anticoagulant activity of pyrroloquinoline derivatives by providing dual inhibition capabilities against coagulation factors Xa and XIa .
- Cytotoxicity Evaluation : A systematic evaluation of various derivatives indicated that those with specific substituents on the pyrroloquinoline scaffold exhibited higher cytotoxicity against melanoma and breast cancer cells compared to others lacking these modifications .
Properties
Molecular Formula |
C20H21N3O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-diazenyl-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-2-ol |
InChI |
InChI=1S/C20H21N3O/c1-19(2)12-20(3,13-8-5-4-6-9-13)15-11-7-10-14-16(22-21)18(24)23(19)17(14)15/h4-11,21,24H,12H2,1-3H3 |
InChI Key |
BWBSWWXLZGOJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC3=C2N1C(=C3N=N)O)(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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